3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
3-pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6S/c1-2-8-18-13(3-1)11-23-15-5-4-14-19-20-16(22(14)21-15)12-6-9-17-10-7-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHBWDQTUJRRPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the [1,2,4]triazolo[4,3-b]pyridazine class, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article examines its biological activity, focusing on its anticancer properties and mechanisms of action.
Research indicates that compounds like This compound may act by inhibiting tubulin polymerization. This disruption of microtubule dynamics is crucial for cell division and is a common target for anticancer agents. The binding affinity to the colchicine site on tubulin suggests a mechanism similar to that of combretastatin A-4 (CA-4), a well-known antitubulin agent.
Biological Activity and Antiproliferative Effects
A study evaluating various analogues of [1,2,4]triazolo[4,3-b]pyridazines demonstrated that these compounds exhibit moderate to potent antiproliferative activity against several cancer cell lines. The following table summarizes the IC50 values for selected compounds:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| CA-4 | SGC-7901 | 0.009 - 0.012 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
| 3-Pyridin-4-yl... | Various | TBD |
Case Studies and Research Findings
- Antiproliferative Activity : In a study published in the Journal of Medicinal Chemistry, a series of [1,2,4]triazolo[4,3-b]pyridazine derivatives were synthesized and evaluated for their antiproliferative properties against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines. The compound 4q , which contains a similar scaffold to our compound of interest, showed significant activity with IC50 values ranging from 0.008 to 0.014 μM against these cell lines .
- Mechanistic Insights : Tubulin polymerization assays indicated that the tested compounds effectively inhibited tubulin polymerization. Immunostaining assays revealed that these compounds disrupted microtubule dynamics significantly, leading to cell cycle arrest at the G2/M phase in A549 cells .
- Molecular Modeling Studies : Computational studies suggested that these compounds could bind effectively to the colchicine binding site on microtubules. This binding is critical for their mechanism of action and highlights their potential as therapeutic agents targeting microtubule dynamics .
Scientific Research Applications
Pharmacological Applications
Research indicates that compounds similar to 3-Pyridin-4-yl-6-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine exhibit a range of biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Antihypertensive Potential :
- Neurological Applications :
Agricultural Applications
Beyond pharmacology, this compound may find applications in agriculture:
- Pesticidal Activity :
- Herbicidal Properties :
Case Studies
Several studies highlight the efficacy of pyridazine derivatives:
- Study on Anticancer Activity :
- Evaluation of Antimicrobial Effects :
- Pesticidal Efficacy :
Comparison with Similar Compounds
Key Research Findings
Substituent Flexibility : Thioether-linked groups at position 6 (e.g., pyridin-2-ylmethylsulfanyl) balance solubility and binding affinity, whereas rigid substituents (e.g., sulfonylpiperazinyl) enhance selectivity .
Electronic Effects : Electron-withdrawing groups (CF₃) at position 3 improve kinase inhibition but may reduce solubility .
Therapeutic Potential: Clinical derivatives like vebreltinib () validate the scaffold’s applicability in oncology, though the target compound requires further profiling .
Q & A
Basic: What are the common synthetic routes for preparing [1,2,4]triazolo[4,3-b]pyridazine derivatives like this compound?
Methodological Answer:
The synthesis typically involves cyclocondensation of hydrazine derivatives with pyridazine precursors. For example:
- Hydrazine intermediates : 6-Hydrazinyl-3-aryl-[1,2,4]triazolo[4,3-b]pyridazine derivatives can be prepared by reacting 6-chloro-3-aryl derivatives with hydrazine hydrate in ethanol under reflux (60–80°C, 4–6 hours) .
- Ether formation : Alkylation of intermediates with sodium hydride (NaH) in N,N-dimethylformamide (DMF) facilitates the introduction of pyridin-2-ylmethylsulfanyl groups at the 6-position. For instance, sodium hydride-mediated nucleophilic substitution with pyridin-2-ylmethylthiol is a validated approach .
Advanced: How can researchers optimize reaction conditions to improve yield in alkylation of [1,2,4]triazolo[4,3-b]pyridazine intermediates?
Methodological Answer:
Key optimization strategies include:
- Base selection : Sodium hydride in DMF provides superior deprotonation efficiency for thiol nucleophiles compared to weaker bases like K₂CO₃ .
- Solvent control : Anhydrous DMF minimizes side reactions (e.g., hydrolysis) and enhances reaction homogeneity.
- Temperature modulation : Maintaining temperatures below 50°C prevents decomposition of sensitive intermediates. Post-reaction quenching with ice-water improves product isolation .
Basic: What spectroscopic techniques are essential for characterizing the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolves precise bond angles and confirms regiochemistry of the triazolo-pyridazine core (e.g., C–N bond lengths ~1.32 Å and inter-ring dihedral angles <10°) .
- NMR spectroscopy : ¹H NMR can distinguish pyridinyl protons (δ 8.5–9.0 ppm) and sulfanyl methylene groups (δ 4.2–4.5 ppm). ¹³C NMR confirms sp² hybridization of triazole carbons (δ 145–155 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Advanced: How to address discrepancies between computational predictions and experimental bioactivity data for triazolo[4,3-b]pyridazine derivatives?
Methodological Answer:
- Re-evaluate docking parameters : Adjust protonation states of pyridinyl nitrogen atoms, as incorrect tautomeric forms can skew binding affinity predictions .
- Solvent effects in MD simulations : Include explicit water molecules to account for hydrogen bonding with the sulfanyl group, which may alter binding pocket interactions .
- Experimental validation : Use isothermal titration calorimetry (ITC) to measure binding constants and compare with computational ΔG values .
Safety: What are the recommended handling procedures for [1,2,4]triazolo[4,3-b]pyridazine derivatives in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear flame-retardant lab coats, nitrile gloves, and safety goggles. Use respiratory protection if handling powders to avoid inhalation .
- Ventilation : Conduct reactions in fume hoods to mitigate exposure to volatile solvents (e.g., DMF) .
- Spill management : Absorb solids with inert material (e.g., vermiculite) and avoid flushing into drains .
Advanced: What strategies are effective in designing derivatives to enhance selectivity towards kinase targets like c-Met or Pim-1?
Methodological Answer:
- Substituent engineering : Introduce electron-withdrawing groups (e.g., fluorine) at the 3-pyridinyl position to enhance hydrophobic interactions with kinase ATP-binding pockets .
- Scaffold hybridization : Combine the triazolo-pyridazine core with pyrrolopyridine moieties (e.g., from ligand PDB 5TF) to exploit π-stacking with conserved phenylalanine residues .
- In vitro profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler™) to assess selectivity against off-target kinases like EGFR or VEGFR2 .
Basic: How to assess the purity of synthesized [1,2,4]triazolo[4,3-b]pyridazine derivatives?
Methodological Answer:
- HPLC analysis : Use reversed-phase C18 columns with acetonitrile/water (0.1% TFA) gradients. Monitor UV absorbance at 254 nm; purity >95% is acceptable for biological testing .
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Advanced: What are the challenges in crystallizing [1,2,4]triazolo[4,3-b]pyridazine derivatives for structural studies?
Methodological Answer:
- Solvent selection : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality. Avoid DMF due to high boiling point .
- Temperature gradients : Gradual cooling from 40°C to 4°C over 48 hours promotes ordered lattice formation .
- Hindered rotation : Bulky substituents (e.g., cyclobutyl groups) reduce conformational flexibility, aiding in single-crystal growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
